N-(2,2,5-Trimethylcyclohept-4-en-1-ylidene)hydroxylamine
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Overview
Description
N-(2,2,5-Trimethylcyclohept-4-en-1-ylidene)hydroxylamine is a chemical compound known for its unique structure and properties It is characterized by a cycloheptene ring with three methyl groups and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,5-Trimethylcyclohept-4-en-1-ylidene)hydroxylamine typically involves the reaction of 2,2,5-trimethylcyclohept-4-en-1-one with hydroxylamine. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the hydroxylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,5-Trimethylcyclohept-4-en-1-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitroso compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,2,5-Trimethylcyclohept-4-en-1-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2,5-Trimethylcyclohept-4-en-1-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2,5-Trimethylcyclohept-4-en-1-one: A precursor in the synthesis of N-(2,2,5-Trimethylcyclohept-4-en-1-ylidene)hydroxylamine.
Cycloheptanone derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
This compound is unique due to its specific combination of a cycloheptene ring and a hydroxylamine group
Properties
CAS No. |
159822-95-4 |
---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-(2,2,5-trimethylcyclohept-4-en-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H17NO/c1-8-4-5-9(11-12)10(2,3)7-6-8/h6,12H,4-5,7H2,1-3H3 |
InChI Key |
RDOYGTKOKHQJIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C(=NO)CC1)(C)C |
Origin of Product |
United States |
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